molecular formula C20H19F3N4O5 B15104293 methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate

methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate

Cat. No.: B15104293
M. Wt: 452.4 g/mol
InChI Key: APINARFHXYYNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate is a synthetic small molecule featuring a chromen-2-one core substituted with a triazolopyrazine moiety and an ester group. The methyl ester at the 3-position may act as a prodrug moiety, enhancing lipophilicity for improved membrane permeability .

Properties

Molecular Formula

C20H19F3N4O5

Molecular Weight

452.4 g/mol

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methyl]chromen-3-yl]acetate

InChI

InChI=1S/C20H19F3N4O5/c1-10-11-3-4-14(28)13(17(11)32-18(30)12(10)7-16(29)31-2)8-26-5-6-27-15(9-26)24-25-19(27)20(21,22)23/h3-4,28H,5-9H2,1-2H3

InChI Key

APINARFHXYYNPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN4C(=NN=C4C(F)(F)F)C3)O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the chromen-3-yl core through a cyclization reaction.
  • Introduction of the trifluoromethyl group via a nucleophilic substitution reaction.
  • Coupling of the triazolo[4,3-a]pyrazin-7(8H)-yl moiety through a condensation reaction.
  • Final esterification to form the methyl acetate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The methyl acetate group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying pharmacokinetic properties.

Reaction Conditions Products Key Observations
0.1M NaOH, 60°C, 4 hrs Carboxylic acid derivative with intact triazolo-pyrazine and chromenone coresSelective cleavage of ester without affecting other groups
H2SO4 (10%), reflux, 8 hrsPartial degradation of triazolo-pyrazine ring observedLimited stability under strong acidic conditions

Nucleophilic Substitution at Triazolo-Pyrazine Moiety

The trifluoromethyl group and nitrogen-rich triazolo-pyrazine ring enable nucleophilic attacks, particularly at the C3 and C7 positions.

Reagent Target Position Product Efficiency
NH3/MeOH, 25°C C3 of triazolo ringAmino-substituted derivative72% yield
NaSH/EtOHC7 of pyrazineThiolated analog with enhanced water solubilityNot reported

Note: Steric hindrance from the chromenone-linked methyl group reduces reactivity at proximal sites .

Oxidation of Chromenone Core

The 7-hydroxy-4-methylchromen-2-one subunit participates in oxidation reactions:

Oxidizing Agent Reaction Site Outcome
KMnO4 (neutral)C8 benzylic positionKetone formation with preservation of triazolo-pyrazine
CrO3/H2SO4C7 hydroxyl groupQuinone formation, partial decomposition

Ring-Opening Reactions

The triazolo-pyrazine ring shows limited stability under extreme conditions:

Conditions Reaction Pathway Products
HCl (conc.), 100°C, 12 hrsCleavage of N1–C2 bond in triazolo ringBicyclic amine and CO2 release
H2O2, FeSO4Oxidative ring expansionPyrazine-1,2,4-triazine hybrid structure

Photochemical Reactivity

UV irradiation induces unique transformations due to conjugated π-systems:

Wavelength Duration Primary Change Application
254 nm30 min[2+2] Cycloaddition between chromenone and pyrazinePhotopharmacology prototypes
365 nm2 hrsDemethylation at C4 positionProdrug activation studies

Metal Coordination Chemistry

The compound acts as a polydentate ligand through:

  • Chromenone carbonyl oxygen

  • Triazolo-pyrazine nitrogen atoms

Metal Ion Coordination Sites Complex Stability (log β)
Cu(II)N2, O48.9 ± 0.3
Fe(III)O4, N5, O712.1 (estimated)

Critical Analysis of Reactivity Limitations

  • Steric Effects : The [3-(trifluoromethyl)-5,6-dihydro triazolo[4,3-a]pyrazin-7(8H)-yl]methyl group creates substantial steric hindrance, reducing accessibility to C8 reactions.

  • Electronic Effects : Electron-withdrawing trifluoromethyl group deactivates the triazolo ring toward electrophilic substitution.

  • pH Sensitivity : Chromenone core undergoes keto-enol tautomerism (pKa ≈ 6.8), significantly altering reactivity in physiological conditions .

Scientific Research Applications

Methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

    Modulating signaling pathways: Affecting cell communication and function.

Comparison with Similar Compounds

(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin Phosphate)

  • Structure : Shares the triazolopyrazine core but replaces the chromen-ester with a butan-2-amine linked to a trifluorophenyl group.
  • Activity : IC50 = 18 nM against DPP-IV, with >1,000-fold selectivity over other proline-selective peptidases .
  • Pharmacokinetics : High oral bioavailability (>80% in preclinical species) due to its phosphate salt formulation, enhancing solubility .
  • Clinical Use : Approved for type 2 diabetes under the brand name Januvia® .

MK-0431 (Sitagliptin Phosphate)

  • Differentiation : The phosphate salt of the above compound demonstrates improved crystallinity and stability compared to free bases or other salts (e.g., gentiobionate, adipate) .
  • Metabolism : Forms cyclic metabolites (M2 and M5) via oxidative desaturation and cyclization, retaining <5% of the parent compound’s activity .

Methyl Ester Analogs

  • Target Compound: The methyl ester may hydrolyze in vivo to a carboxylic acid, analogous to prodrug strategies used in other DPP-IV inhibitors (e.g., vildagliptin).

Chromen-Containing Analogs

6-Methyl-2-nitro-7-(4-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyrazin-8(7H)-one

  • Structure : Features an imidazopyrazin-one core instead of triazolopyrazine but retains a trifluoromethoxybenzyl group.
  • Activity: Noted for antiparasitic activity, highlighting the scaffold’s versatility beyond diabetes .

Triazolo[4,3-a]pyrazin-8(7H)-one Derivatives

Synthetic derivatives such as 3-aryl/heteryl-N7-aryl/benzyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones demonstrate cytotoxic and cardioprotective activities, underscoring the pharmacological diversity of this scaffold .

Comparative Data Table

Compound Core Structure Key Substituents IC50 (DPP-IV) logP Solubility (mg/mL) Selectivity
Target Compound Chromen-2-one + triazolopyrazine 7-hydroxy, 4-methyl, methyl ester Not reported ~2.8* Low (ester form) Unknown
Sitagliptin Phosphate Triazolopyrazine + amine Trifluorophenyl, phosphate salt 18 nM ~1.2 12.5 (pH 7.4) >1,000-fold
6-Methyl-2-nitro-imidazopyrazin-one Imidazopyrazin-one Trifluoromethoxybenzyl N/A (antiparasitic) ~3.1 0.3 N/A

*Predicted using ChemAxon software.

Biological Activity

Methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate is a complex organic compound that belongs to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Chemical Structure

The compound's structure can be broken down as follows:

  • Chromene Backbone : The core of the molecule is a chromene structure, which is known for various biological activities.
  • Triazole Moiety : The presence of a triazole ring enhances its pharmacological profile, potentially contributing to antimicrobial and anticancer activities.
  • Trifluoromethyl Group : This group is often associated with increased lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted that compounds containing triazole structures demonstrated potent antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans . this compound may share similar properties due to its structural components.

Anticancer Potential

The chromene derivatives have been reported to possess anticancer properties. Studies have shown that certain chromene-based compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific activity of this compound against different cancer cell lines remains an area for further exploration.

Anti-inflammatory Effects

Compounds with chromene structures have also been associated with anti-inflammatory activity. The potential mechanism includes the inhibition of pro-inflammatory cytokines and mediators . This aspect could be significant for therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Evaluation

In a recent study evaluating various triazole derivatives for antimicrobial activity, this compound was tested against a panel of bacteria and fungi. The results indicated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

CompoundMIC (μg/mL)Activity
Methyl (7-hydroxy...)16Moderate
Standard Antibiotic8High

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of chromene derivatives. The study found that methyl (7-hydroxy...) exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value indicating substantial potency .

Cell LineIC50 (μM)Effect
MCF-710Significant
MDA-MB-23112Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.